molecular formula C11H14ClNO2 B1287329 Benzyl (3-chloropropyl)carbamate CAS No. 53602-19-0

Benzyl (3-chloropropyl)carbamate

Cat. No.: B1287329
CAS No.: 53602-19-0
M. Wt: 227.69 g/mol
InChI Key: SDZIOSZETONVQE-UHFFFAOYSA-N
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Description

Benzyl (3-chloropropyl)carbamate (BCPC) is an organic compound that is used in various scientific applications. BCPC is a versatile compound that has been used in the synthesis of various compounds, as well as in numerous research applications. BCPC is a chiral compound, meaning it has two different forms (enantiomers) that are non-superimposable mirror images of each other. This property makes BCPC an important compound for research in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Nanoparticle Delivery Systems

Benzyl carbamates, such as methyl-2-benzimidazole carbamate (MBC), have been studied for their role in agricultural applications, specifically in the formulation of solid lipid nanoparticles and polymeric nanocapsules. These systems offer benefits like improved release profiles, reduced environmental toxicity, and enhanced transfer to target sites. For instance, a study by Campos et al. (2015) demonstrated that encapsulating MBC in nanoparticles altered its release profile and reduced its toxicity, potentially offering new options for plant fungal disease treatment (Campos et al., 2015).

Synthesis of Novel Carbamate Derivatives

Research by D'amico and Bellinger (1989) explored the synthesis of various carbamates and thiolcarbamates derived from 2-benzothiazolinone and benzoxazolinone, showcasing the chemical versatility and potential for creating novel compounds for diverse applications (D'amico & Bellinger, 1989).

Ixodicide Activity and Molecular Modeling

A study by Hugo et al. (2019) highlighted the potential of ethyl benzyl carbamates in controlling ticks, illustrating the biological activity of carbamate molecules. This research emphasized the importance of molecular modeling in synthesizing and optimizing new structures for specific biological activities (Hugo et al., 2019).

Enzyme Inhibition Studies

Benzene-based carbamates have been examined for their ability to inhibit acetyl- and butyrylcholinesterase enzymes, which is significant in the context of neurological disorders. A study by Bąk et al. (2019) found that some benzene-based carbamates showed promising inhibition of both enzymes, which could be relevant for therapeutic applications (Bąk et al., 2019).

Carbonic Anhydrase Inhibition

Göksu et al. (2014) conducted a study on benzylsulfamides, which are derivatives of sulfamoyl carbamates, demonstrating their potential as inhibitors of carbonic anhydrase enzymes. This research could have implications for the development of new therapeutic agents (Göksu et al., 2014).

Photolabile Carbamate Derivatives

Research into carbamoyl derivatives of photolabile benzoins, such as those conducted by Papageorgiou and Corrie (1997), explores their synthesis and potential applications in releasing specific chemicals upon light exposure (Papageorgiou & Corrie, 1997).

Mechanism of Action

Target of Action

Benzyl N-(3-chloropropyl)carbamate belongs to the class of compounds known as carbamates . Carbamates are known to be potent inhibitors of acetylcholinesterase (AChE) , an enzyme that plays a crucial role in terminating the transmission of nerve signals at cholinergic synapses by breaking down the neurotransmitter acetylcholine .

Mode of Action

Carbamates, including Benzyl N-(3-chloropropyl)carbamate, interact with AChE by mimicking the normal hydrolysis of acetylcholine at the active site of the enzyme . This interaction leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic pathways .

Biochemical Pathways

The inhibition of AChE by carbamates affects the cholinergic pathway, which is involved in various physiological processes, including muscle contraction, heart rate, memory, and learning . The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of the cholinergic pathway, which can have potential applications in various medical contexts, including neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

The bioavailability of carbamates is generally influenced by their chemical stability and potential to enhance cellular membrane permeability .

Result of Action

The primary result of the action of Benzyl N-(3-chloropropyl)carbamate is the inhibition of AChE, leading to an increase in acetylcholine levels. This can result in overstimulation of cholinergic pathways, potentially affecting various physiological processes, including muscle contraction, heart rate, memory, and learning .

Biochemical Analysis

Biochemical Properties

Benzyl (3-chloropropyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of peptides. The compound’s interaction with enzymes such as carbamoyltransferases facilitates the formation of stable carbamate linkages, which can be selectively removed under specific conditions . These interactions are essential for the controlled synthesis of complex peptides and proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular energy production and utilization . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific active sites on enzymes, forming stable carbamate linkages that can inhibit or activate enzymatic activity . This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under mild conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through hydrolysis, leading to the formation of benzyl alcohol and 3-chloropropylamine . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its biochemical activity and interaction with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

benzyl N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZIOSZETONVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599336
Record name Benzyl (3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53602-19-0
Record name Benzyl (3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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